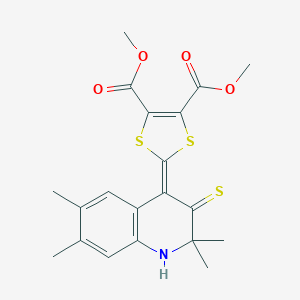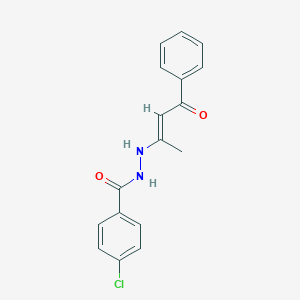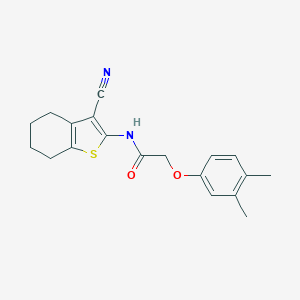
dimethyl 2-(2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C20H21NO4S3 and its molecular weight is 435.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Tetrahydroisoquinolines (THIQs), which share a structural motif that might be considered analogous in complexity to the queried compound, have shown a wide range of therapeutic activities. These compounds have been studied for their anticancer, antimalarial, CNS, cardiovascular, and metabolic disorder treatments. Notably, the US FDA approval of trabectedin, a THIQ derivative, for soft tissue sarcomas highlights the potential of THIQ derivatives in cancer drug discovery (Singh & Shah, 2017).
Material Science and Conductivity
Research into dithioles and their derivatives, including polyheterotetraheterafulvalenes and metal 1,2-diheterolenes, has contributed to the development of organic and metalloorganic crystalline conductors and superconductors. These studies underscore the role of dithioles as starting materials for synthesizing conductive and superconductive materials, pointing towards applications in electronics and materials science (Papavassiliou, 1990).
Environmental Applications
Dimethyl ether (DME), though structurally simpler, shares a dimethylated characteristic with the queried compound. DME is explored as an alternative fuel with low emissions for compression ignition engines. Its properties, such as low NOx, HC, CO, and PM emissions, alongside superior atomization and vaporization characteristics, offer insights into the environmental applications of dimethylated compounds (Park & Lee, 2014).
Eigenschaften
IUPAC Name |
dimethyl 2-(2,2,6,7-tetramethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S3/c1-9-7-11-12(8-10(9)2)21-20(3,4)16(26)13(11)19-27-14(17(22)24-5)15(28-19)18(23)25-6/h7-8,21H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEMIBUGLHUXLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B405922.png)
![2-chloro-6-methoxy-4-[(2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl propionate](/img/structure/B405925.png)
![4-[(2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2,6-dimethylphenyl acetate](/img/structure/B405927.png)
![2-{[5-(4-chloro-3-methylphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B405930.png)

![4-[(5-bromo-2-thienyl)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B405934.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B405937.png)
![4-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B405939.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dichlorobenzamide](/img/structure/B405940.png)
![3-benzyl-2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B405941.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B405942.png)
![2-Fluoro-N-[2-methyl-4-(5-methyl-benzooxazol-2-yl)-phenyl]-benzamide](/img/structure/B405943.png)
![3-(4-methoxyphenyl)-2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B405945.png)